molecular formula C10H19NO4 B8061509 (R)-3-(N-Boc-N-methyl-amino)butanoic acid

(R)-3-(N-Boc-N-methyl-amino)butanoic acid

Cat. No.: B8061509
M. Wt: 217.26 g/mol
InChI Key: XQHMMBUTUOAXHP-SSDOTTSWSA-N
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Description

®-3-(N-Boc-N-methyl-amino)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(N-Boc-N-methyl-amino)butanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves continuous flow reactors and solid acid catalysts to enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor can facilitate the Boc protection of amines under mild conditions .

Chemical Reactions Analysis

Types of Reactions

®-3-(N-Boc-N-methyl-amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of ®-3-(N-Boc-N-methyl-amino)butanoic acid is the free amine, which can then participate in further synthetic transformations.

Scientific Research Applications

®-3-(N-Boc-N-methyl-amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which ®-3-(N-Boc-N-methyl-amino)butanoic acid exerts its effects is primarily through the protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amine can participate in various biochemical and synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(N-Boc-N-methyl-amino)butanoic acid is unique due to the stability of the Boc group under a wide range of conditions, making it highly versatile in synthetic applications. The ease of removal of the Boc group under mild acidic conditions also adds to its utility in multi-step synthesis processes .

Properties

IUPAC Name

(3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHMMBUTUOAXHP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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